

3,5-Difluoro-3'-methylbenzhydrol: A Technical Overview

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Compound of Interest

Compound Name: 3,5-Difluoro-3'-methylbenzhydrol

Cat. No.: B3416501 Get Quote

CAS Number: 842140-75-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Difluoro-3'-methylbenzhydrol**, a fluorinated diarylmethane derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic synthesis and medicinal chemistry to present probable synthetic routes, predicted physicochemical properties, and potential biological activities based on structurally related molecules.

Physicochemical Properties

Quantitative data for **3,5-Difluoro-3'-methylbenzhydrol** is not readily available in public databases. The following table summarizes predicted physicochemical properties based on its chemical structure.



Property	Predicted Value	Notes
Molecular Formula	C14H12F2O	-
Molecular Weight	234.24 g/mol	-
XLogP3	3.8	Prediction of lipophilicity
Hydrogen Bond Donors	1	The hydroxyl group
Hydrogen Bond Acceptors	3	The oxygen and two fluorine atoms
Rotatable Bond Count	2	-

Synthesis and Experimental Protocols

The synthesis of **3,5-Difluoro-3'-methylbenzhydrol** can be approached through two primary and well-established synthetic strategies for benzhydrol derivatives: the Grignard reaction and the reduction of a corresponding benzophenone.

Method 1: Grignard Reaction (Proposed)

This is a highly probable route involving the nucleophilic addition of a Grignard reagent to an aldehyde.

Reaction:

3,5-Difluorobenzaldehyde + 3-Methylphenylmagnesium bromide → **3,5-Difluoro-3'-methylbenzhydrol**

Detailed Experimental Protocol:

- Preparation of 3-Methylphenylmagnesium bromide (Grignard Reagent):
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
 - The entire apparatus must be under an inert atmosphere (e.g., dry nitrogen or argon).



- Add a small crystal of iodine to activate the magnesium.
- Prepare a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
- Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction is initiated by gentle warming.
- Once the reaction starts (indicated by bubbling and a color change), add the remaining 3bromotoluene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with 3,5-Difluorobenzaldehyde:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Extract the aqueous layer with diethyl ether or ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel using a mixture
 of hexane and ethyl acetate as the eluent to yield pure 3,5-Difluoro-3'methylbenzhydrol.



Method 2: Reduction of 3,5-Difluoro-3'-methylbenzophenone (Alternative)

This method involves the synthesis of the corresponding benzophenone followed by its reduction.

Reaction:

3,5-Difluoro-3'-methylbenzophenone + Reducing Agent → **3,5-Difluoro-3'-methylbenzhydrol**

Detailed Experimental Protocol:

- Synthesis of 3,5-Difluoro-3'-methylbenzophenone:
 - This intermediate can be synthesized via a Friedel-Crafts acylation of toluene with 3,5difluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
- Reduction to 3,5-Difluoro-3'-methylbenzhydrol:
 - Dissolve 3,5-Difluoro-3'-methylbenzophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.
 - Cool the solution to 0 °C in an ice bath.
 - Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise with stirring.[1][2][3]
 - After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, carefully add water to quench the excess reducing agent,
 followed by dilute hydrochloric acid to neutralize the mixture.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.



 After filtration and solvent evaporation, the crude product can be purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While no specific biological data for **3,5-Difluoro-3'-methylbenzhydrol** has been published, the structural motifs present suggest potential areas of pharmacological interest.

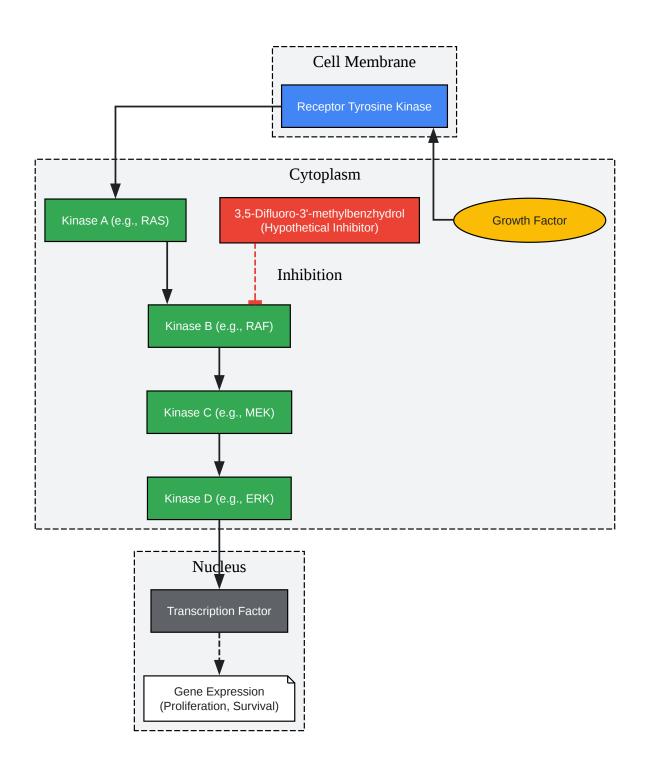
Role of Fluorine in Drug Design: The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance various properties.[4] Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[4][5]

Activity of Benzhydrol Derivatives: Benzhydrol derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[6][7][8] For instance, some benzhydrol derivatives have been shown to inhibit the growth of multiple myeloma cells by inactivating the NF-kB pathway.[6]

Based on these general principles, it is plausible that **3,5-Difluoro-3'-methylbenzhydrol** could exhibit cytotoxic or modulatory activity in various biological systems. A potential, though hypothetical, mechanism of action could involve the inhibition of a protein kinase signaling pathway, which is a common target for anti-cancer drugs.

Below is a conceptual diagram of a generic kinase signaling pathway that could be a hypothetical target for a molecule like **3,5-Difluoro-3'-methylbenzhydrol**.





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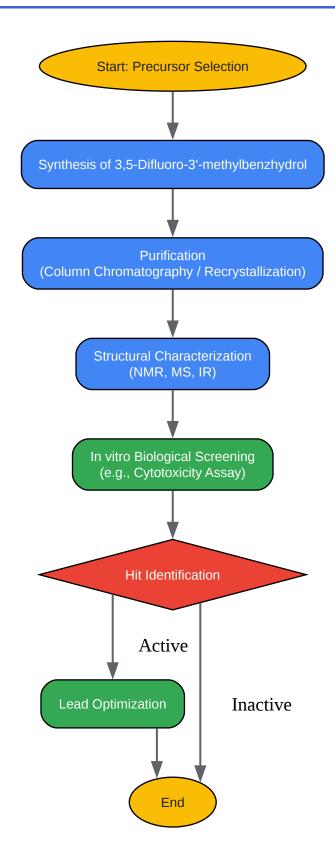


Caption: A hypothetical kinase signaling pathway potentially targeted by **3,5-Difluoro-3'-methylbenzhydrol**.

Experimental Workflows

The general workflow for the synthesis and initial biological screening of **3,5-Difluoro-3'-methylbenzhydrol** is outlined below.





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Caption: General workflow for the synthesis and screening of **3,5-Difluoro-3'-methylbenzhydrol**.

Conclusion

3,5-Difluoro-3'-methylbenzhydrol represents a molecule with potential for further investigation in the field of drug discovery. While direct experimental data is currently lacking, established synthetic methodologies can be applied for its preparation. The presence of both fluorine and a benzhydrol core suggests that this compound could exhibit interesting biological properties, warranting future studies to elucidate its pharmacological profile. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds.

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